REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][S:4][C:5]1[CH:6]=[C:7]([NH:11][C:12]#[N:13])[CH:8]=[CH:9][CH:10]=1.I[CH3:15]>C1COCC1>[CH3:15][N:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([S:4][CH3:3])[CH:6]=1)[C:12]#[N:13] |f:0.1|
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Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.493 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(C=CC1)NC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred rapidly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature over night
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Type
|
CONCENTRATION
|
Details
|
The resulting clear, colourless solution was concentrated under vacuum before water (30 ml) and diethylether (40 ml)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the diethylether solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a crude residue
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel
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Name
|
|
Type
|
product
|
Smiles
|
CN(C#N)C1=CC(=CC=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.388 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |